5-Ethenyl-2-methoxy-pyridine
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds often interact with benzylic positions . These positions are significant in organic chemistry due to their reactivity, which can be attributed to the stabilization of the intermediate carbocation by resonance .
Mode of Action
Reactions at the benzylic position often involve free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the compound may interact with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in reactions such as the suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight is reported to be 13517 , which could influence its pharmacokinetic properties.
Result of Action
The compound’s potential involvement in carbon–carbon bond-forming reactions suggests it could play a role in the synthesis of complex molecules .
Action Environment
The success of similar reactions, such as the suzuki–miyaura coupling, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-methoxy-pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This method is favored due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-methoxypyridine with acetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2-methoxy-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-methoxy-5-ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Ethenyl-2-methoxy-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Methoxy-5-ethylpyridine: Similar structure but with an ethyl group instead of an ethenyl group.
2-Methoxy-5-methylpyridine: Contains a methyl group at the 5-position.
2-Methoxy-5-chloropyridine: Contains a chlorine atom at the 5-position.
Uniqueness: 5-Ethenyl-2-methoxy-pyridine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs .
Properties
IUPAC Name |
5-ethenyl-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-5-8(10-2)9-6-7/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLODZUCBLLIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630219 | |
Record name | 5-Ethenyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24674-39-3 | |
Record name | 5-Ethenyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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